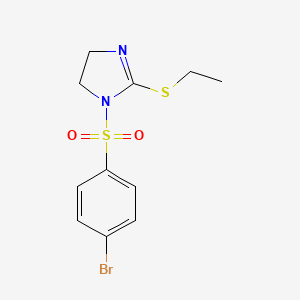
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole, also known as BESI, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.
Mecanismo De Acción
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole inhibits protein-protein interactions by binding to the surface of the protein and blocking the interaction site. It has been found to be a non-competitive inhibitor, meaning that it does not compete with the substrate for binding to the enzyme. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to induce a conformational change in the protein, which further inhibits the interaction.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the degradation of HIF-1α, which is involved in the regulation of oxygen homeostasis. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has several advantages as a tool for scientific research. It is a potent and specific inhibitor of protein-protein interactions, making it a valuable tool for studying the function of proteins. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole is also stable and easy to handle, making it a convenient tool for laboratory experiments.
However, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole also has some limitations. It is a small molecule inhibitor, which means that it may not be effective against larger protein complexes. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole may have off-target effects, meaning that it may inhibit other proteins in addition to its intended target.
Direcciones Futuras
There are several future directions for research on 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole. One direction is to develop more potent and specific inhibitors of protein-protein interactions. Another direction is to study the role of 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole in regulating other cellular processes, such as autophagy and DNA repair. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole could be used as a tool to study the function of other proteins involved in protein-protein interactions.
Métodos De Síntesis
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole can be synthesized by reacting 4-bromobenzenesulfonyl chloride with 2-ethylsulfanyl-4,5-dihydroimidazole in the presence of a base such as triethylamine. The reaction yields 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole as a white solid with a melting point of 150-152°C.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been widely used in scientific research as a tool to study the role of protein-protein interactions. It has been found to inhibit the interaction between the E2 enzyme and the RING domain of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been used to study the function of the von Hippel-Lindau (VHL) tumor suppressor protein, which is involved in the regulation of hypoxia-inducible factor (HIF) transcription factors.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSZDPVSIKQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)

![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)
![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)
![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)
![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)
![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591400.png)
![6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2591401.png)